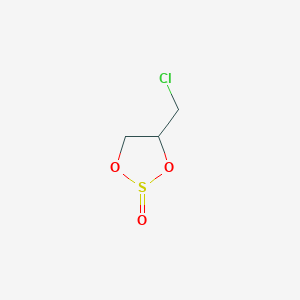
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide, also known as CTO, is a chemical compound that belongs to the family of dioxathiolanes. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide is based on its ability to react with thiol-containing compounds. The reaction proceeds via a nucleophilic substitution mechanism, in which the thiol attacks the chlorine atom of 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide, resulting in the formation of a stable adduct. This reaction is irreversible, making 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide a useful reagent for the detection and modification of thiol-containing compounds.
Biochemical And Physiological Effects
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer and cardiovascular disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide in lab experiments is its high reactivity towards thiol-containing compounds. This makes it a useful reagent for the detection and modification of these compounds. Additionally, 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide is relatively easy to synthesize and is readily available. However, one of the main limitations of using 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide is its toxicity. It is important to handle 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide with care and to use appropriate safety measures when working with this compound.
Future Directions
There are several potential future directions for the use of 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide in scientific research. One potential application is in the development of new antibiotics. 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has been shown to have antimicrobial properties, and further research in this area may lead to the development of new antibiotics that are effective against drug-resistant bacteria. Additionally, 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide may have potential applications in the treatment of various diseases such as cancer and cardiovascular disease. Further research in these areas may lead to the development of new therapies that are based on the properties of 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide.
Synthesis Methods
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide can be synthesized by the reaction of 1,3-propanedithiol with chlorine gas in the presence of a base such as sodium hydroxide. The reaction proceeds via a substitution mechanism, and the resulting product is a white crystalline solid with a melting point of 106-107°C.
Scientific Research Applications
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has been extensively used in scientific research as a reagent for the detection of thiol-containing compounds. It reacts with thiols to form stable adducts, which can be easily detected using various analytical techniques such as HPLC, GC-MS, and NMR. 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has also been used as a crosslinking agent for the modification of proteins and nucleic acids. Additionally, 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
15121-11-6 |
|---|---|
Product Name |
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide |
Molecular Formula |
C3H5ClO3S |
Molecular Weight |
156.59 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C3H5ClO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
InChI Key |
RGDJXHLNJJZNGO-UHFFFAOYSA-N |
SMILES |
C1C(OS(=O)O1)CCl |
Canonical SMILES |
C1C(OS(=O)O1)CCl |
Other CAS RN |
15121-11-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



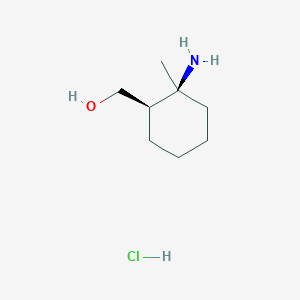
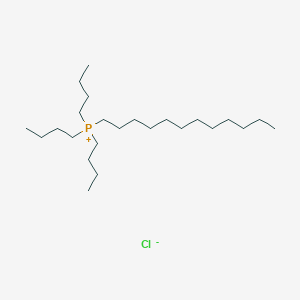
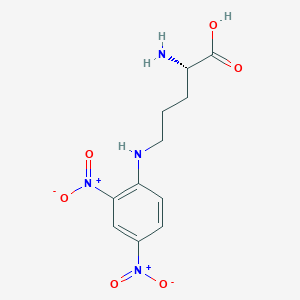
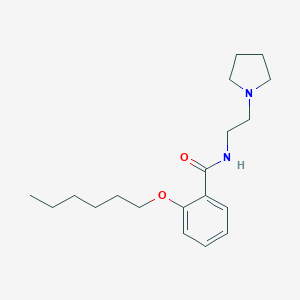

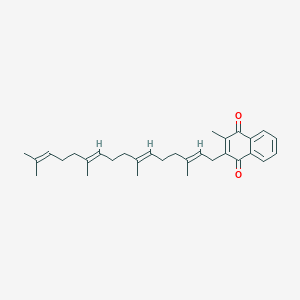
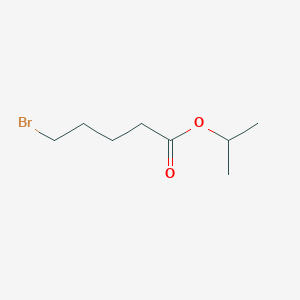
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
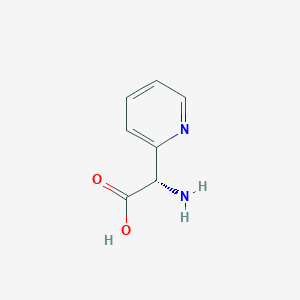
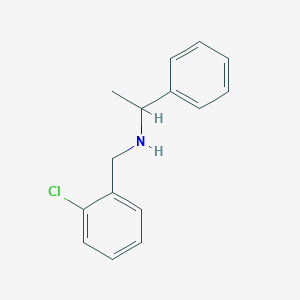
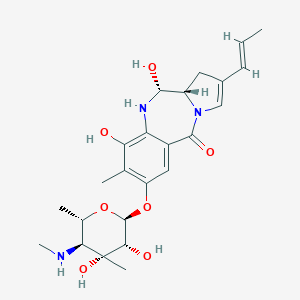
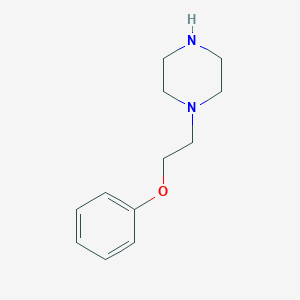
![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)